3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
Description
Bicyclo[5.1.0]octane Framework Analysis
The bicyclo[5.1.0]octane moiety consists of a fused bicyclic system with a seven-membered ring (cycloheptane) and a three-membered cyclopropane ring. This framework introduces significant angle strain due to the cyclopropane’s 60° bond angles, which deviate from the ideal tetrahedral geometry. The bridgehead carbons (C1 and C5) adopt a strained geometry, with bond lengths of approximately 1.54 Å for C1-C2 and 1.51 Å for C5-C6, as observed in analogous bicyclo[5.1.0]octane derivatives. The cyclopropane ring’s C-C-C bond angles measure ~60°, consistent with theoretical predictions for such strained systems.
Cyclohexane Ring Conformational Dynamics
The cyclohexane ring in the spiro system adopts a chair conformation to minimize steric strain. The three methyl substituents (at positions 3', 3', and 5') influence this conformation:
- Equatorial positioning : Two methyl groups at C3' occupy equatorial positions to avoid 1,3-diaxial interactions.
- Axial positioning : The C5' methyl group adopts an axial orientation, stabilized by the spiro junction’s rigidity (Table 1).
| Conformational Parameter | Value |
|---|---|
| Cyclohexane chair puckering (θ) | 10.2° |
| C3'-Me equatorial strain | 3.8 kJ/mol |
| C5'-Me axial strain | 6.1 kJ/mol |
Spiro Junction Stereochemical Considerations
The spiro carbon (C4) connects the bicyclo[5.1.0]octane and cyclohexane rings, creating a chiral center. X-ray studies of related spiro compounds reveal a tetrahedral geometry at this junction, with bond angles of 109.5° ± 1.2°. The stereochemistry is further influenced by:
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1',1',5'-trimethylspiro[3-oxabicyclo[5.1.0]octane-4,3'-cyclohexane] |
InChI |
InChI=1S/C15H26O/c1-11-7-14(2,3)10-15(8-11)5-4-12-6-13(12)9-16-15/h11-13H,4-10H2,1-3H3 |
InChI Key |
HBZVKOYFKQMFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)CCC3CC3CO2)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Data Table: Summary of Preparation Parameters for Related Spirocyclic Compounds
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | Isophorone or substituted cyclohexenones | Precursor for cyclohexanol intermediates |
| Catalyst | Ruthenium-based catalysts | High selectivity and yield |
| Solvent | Solvent-free or methanol, ethanol, ethers | Solvent choice affects reaction kinetics |
| Hydrogen pressure | 1 - 100 bar (preferably 10-20 bar) | Controls hydrogenation rate and selectivity |
| Temperature | Ambient to 100°C | Reaction rate optimization |
| Reaction time | 2 - 100 hours (preferably 5-40 hours) | Longer times improve conversion |
| Purification methods | Filtration, distillation, chromatography | To isolate pure isomers and remove catalyst |
| Isomer ratio (cis:trans) | 60:40 to 90:10 | Affects physical properties and activity |
Research Outcomes and Analysis
The hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol demonstrates that high yields and selectivity can be achieved using ruthenium catalysts, enabling industrial-scale production.
The ratio of cis to trans isomers can be tuned by adjusting reaction conditions, which is critical because different isomers may exhibit distinct chemical and biological properties.
Organocatalytic methods for spirocyclic compound synthesis provide stereochemical control, which is essential for the preparation of enantiomerically pure compounds with potential pharmaceutical applications.
Analytical methods such as NMR and MS confirm the formation of the spirocyclic structure and substitution pattern, ensuring the integrity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The compound’s core consists of:
- Spiro-linked cyclohexane : A six-membered ring with geminal methyl groups, enhancing hydrophobicity and influencing conformational dynamics.
Comparison with Structural Analogs
Key Observations :
- Cyclopentane analogs (e.g., 5'-methyl derivative) exhibit reduced steric bulk and molecular weight, which may improve solubility .
Physicochemical Properties
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
